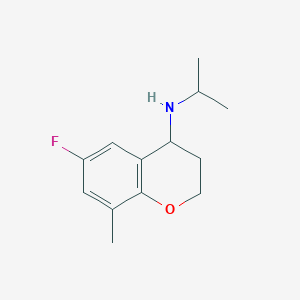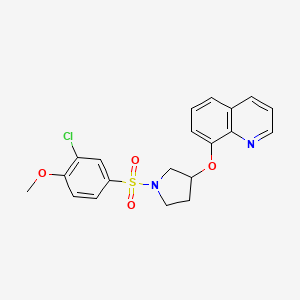
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPQ is a quinoline derivative that has been synthesized through various methods, and its mechanism of action is still being studied.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline' involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with pyrrolidine to form 1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidine. This intermediate is then reacted with 8-hydroxyquinoline to form the final product.
Starting Materials
3-chloro-4-methoxybenzenesulfonyl chloride, pyrrolidine, 8-hydroxyquinoline
Reaction
Step 1: 3-chloro-4-methoxybenzenesulfonyl chloride is reacted with pyrrolidine in the presence of a base such as triethylamine to form 1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidine., Step 2: 1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidine is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to form the final product, 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline.
Wirkmechanismus
The mechanism of action of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is still being studied. It is believed that 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline inhibits the activity of certain enzymes and proteins involved in various biological processes, such as cell proliferation and inflammation. 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline may also interact with specific cell receptors, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation, inflammation, and microbial growth. Additionally, 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has been found to reduce the production of certain cytokines and chemokines involved in inflammation. 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline in lab experiments is its potential therapeutic properties. 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising compound for further research. However, one limitation of using 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline in lab experiments is its potential toxicity. 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has been found to be toxic to certain cell types at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline research. One direction is to further study the mechanism of action of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, as this will provide insight into its potential therapeutic properties. Another direction is to study the potential toxicity of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline in more detail, as this will help determine its safety and efficacy in clinical trials. Additionally, further research is needed to determine the optimal dosage and administration of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline for various therapeutic applications. Finally, 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-cancer properties, as it has been found to inhibit the proliferation of cancer cells. 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has been studied for its anti-microbial properties, as it has been found to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKSAGXKRAUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)
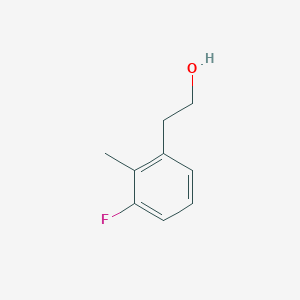

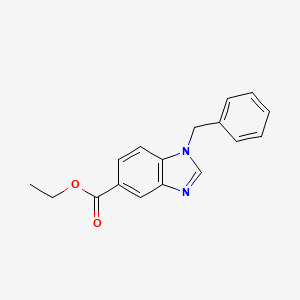
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)
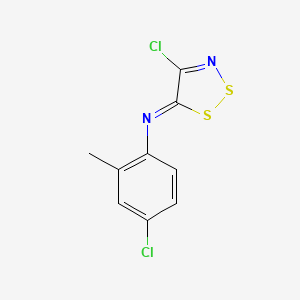
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)
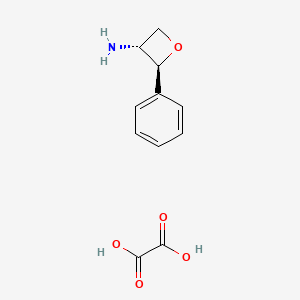
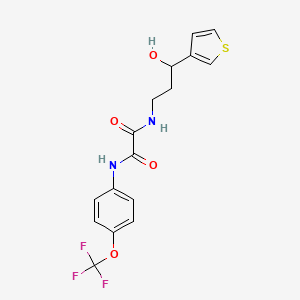
![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)
